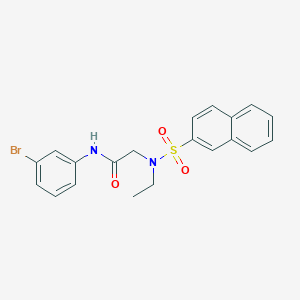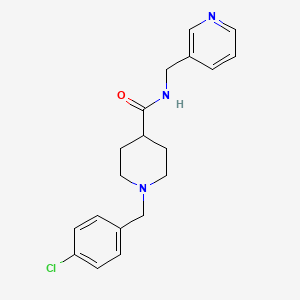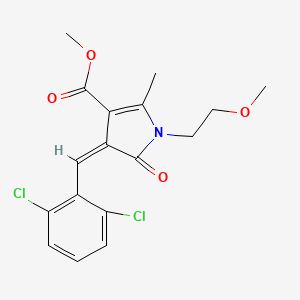![molecular formula C17H19FN2O4S B5113456 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as FSMB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FSMB belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through multiple pathways. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in cancer progression. In bacterial infections, this compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of cancer-related genes, including Bcl-2 and cyclin D1. This compound has also been shown to induce the expression of tumor suppressor genes, such as p53. In bacterial infections, this compound has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Furthermore, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has several advantages for lab experiments. Firstly, this compound is a stable compound that can be easily synthesized with good yield. Secondly, this compound has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further investigation. However, there are also limitations to using this compound in lab experiments. Firstly, the exact mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic effects. Secondly, this compound may have off-target effects, which could limit its clinical application.
Direcciones Futuras
For the investigation of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide include further elucidation of its mechanism of action, optimization of synthesis and formulation, investigation in combination with other therapeutic agents, and investigation in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 4-fluoroaniline with p-toluenesulfonyl chloride to form 4-fluoro-N-tosylaniline. This intermediate is then reacted with 2-methoxy-N-propylbenzamide in the presence of a base to produce this compound. The synthesis of this compound has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory and antibacterial properties. In a study conducted by Zhang et al., this compound was found to have potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Furthermore, this compound has been investigated for its potential as a therapeutic agent in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-10-19-17(21)15-11-14(8-9-16(15)24-2)25(22,23)20-13-6-4-12(18)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPRUOIUZROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B5113411.png)
![methyl 3-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B5113419.png)
![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)


![2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)

![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)

